molecular formula C17H27N5O2 B2452715 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1251695-54-1

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2452715
CAS No.: 1251695-54-1
M. Wt: 333.436
InChI Key: UNHUSTKHUCPHEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The conditions under which reactions occur, the products formed, and the reaction mechanisms are all part of this analysis .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity, acidity or basicity, and stereochemistry may also be studied .

Scientific Research Applications

Synthesis and Biological Applications

  • Analgesic and Anti-inflammatory Agents : A series of derivatives, including structures similar to the compound , have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds were found to possess significant activities, with some demonstrating more potent effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), without showing gastric ulcerogenic effects (Gökçe et al., 2005). This highlights their potential as safer alternatives for pain and inflammation management.

  • Dopamine Receptor Agonists : Certain derivatives have shown high affinity and selectivity for dopamine D4 receptors, with functional experiments indicating agonist efficacy. One compound in particular induced penile erection in vivo when administered to rats, suggesting its potential application in treating erectile dysfunction and other disorders related to dopamine receptor activity (Enguehard-Gueiffier et al., 2006).

  • Antimicrobial Agents : New pyridine derivatives, including compounds with similar structural features to the target molecule, have been synthesized and displayed variable and modest activity against investigated strains of bacteria and fungi. This suggests potential for development into antimicrobial agents (Patel et al., 2011).

  • Antiarrhythmic and Antihypertensive Effects : 1-Substituted pyrrolidin-2-one and pyrrolidine derivatives, incorporating elements similar to the target compound, have shown strong antiarrhythmic and antihypertensive activities. Their effects may relate to alpha-adrenolytic properties, indicating their potential use in cardiovascular disease treatment (Malawska et al., 2002).

  • Antimicrobial Activity of Sulfonamide and Amide Derivatives : Sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and displayed antimicrobial activity against several bacterial and fungal strains, showcasing their potential as antimicrobial agents (Bhatt et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

This involves assessing the compound’s toxicity, flammability, and environmental impact. Information on safe handling and storage would also be included .

Properties

IUPAC Name

2-methoxy-1-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-14-5-3-4-8-22(14)16-7-6-15(18-19-16)20-9-11-21(12-10-20)17(23)13-24-2/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHUSTKHUCPHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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